![molecular formula C16H20O4S2 B14540161 4-[2-(3,4-Dimethoxyphenyl)-1,3-dithian-2-yl]oxolan-2-one CAS No. 62096-77-9](/img/structure/B14540161.png)
4-[2-(3,4-Dimethoxyphenyl)-1,3-dithian-2-yl]oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(3,4-Dimethoxyphenyl)-1,3-dithian-2-yl]oxolan-2-one is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dithiane ring fused with an oxolane ring, and it is substituted with a 3,4-dimethoxyphenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,4-Dimethoxyphenyl)-1,3-dithian-2-yl]oxolan-2-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with 1,3-propanedithiol in the presence of a Lewis acid catalyst to form the dithiane intermediate. This intermediate is then reacted with ethyl chloroformate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,4-Dimethoxyphenyl)-1,3-dithian-2-yl]oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the oxolane ring can be reduced to form alcohols.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[2-(3,4-Dimethoxyphenyl)-1,3-dithian-2-yl]oxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(3,4-Dimethoxyphenyl)-1,3-dithian-2-yl]oxolan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dithiane ring and oxolane ring provide a scaffold that can interact with biological macromolecules, while the methoxy groups enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with a similar phenyl ring substitution pattern.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another compound with a 3,4-dimethoxyphenyl group but different core structure.
Uniqueness
4-[2-(3,4-Dimethoxyphenyl)-1,3-dithian-2-yl]oxolan-2-one is unique due to its combination of a dithiane ring and an oxolane ring, which is not commonly found in other compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
62096-77-9 |
|---|---|
Molecular Formula |
C16H20O4S2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
4-[2-(3,4-dimethoxyphenyl)-1,3-dithian-2-yl]oxolan-2-one |
InChI |
InChI=1S/C16H20O4S2/c1-18-13-5-4-11(8-14(13)19-2)16(21-6-3-7-22-16)12-9-15(17)20-10-12/h4-5,8,12H,3,6-7,9-10H2,1-2H3 |
InChI Key |
WGBMGFLKWVCKCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(SCCCS2)C3CC(=O)OC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(Cyclohexylamino)-1-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14540083.png)
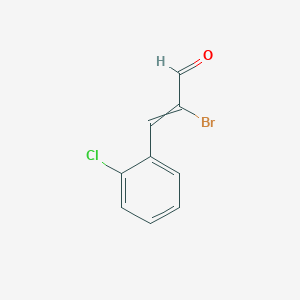
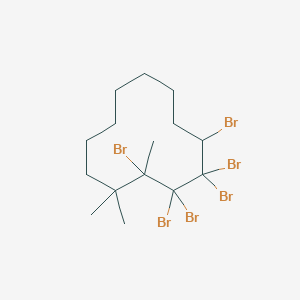
germane](/img/structure/B14540100.png)
![4-[(5-Chloro-3-methylpyridin-2-yl)oxy]phenol](/img/structure/B14540108.png)
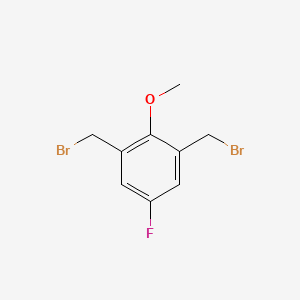
![1,1-Dimethyl-2-[(trimethylsilyl)oxy]silolane](/img/structure/B14540116.png)
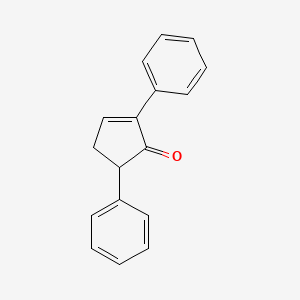
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]-N-methylhydrazine-1-carboxamide](/img/structure/B14540125.png)
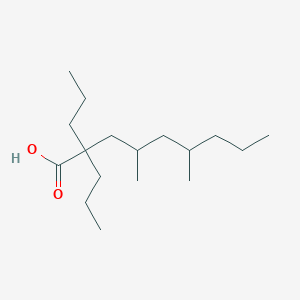
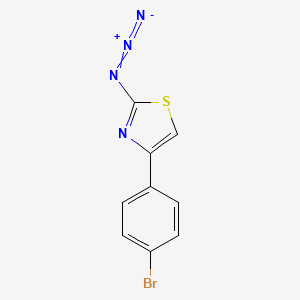
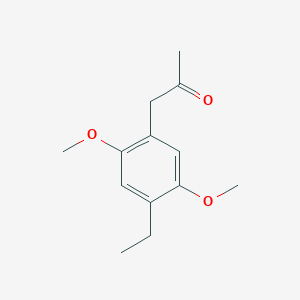
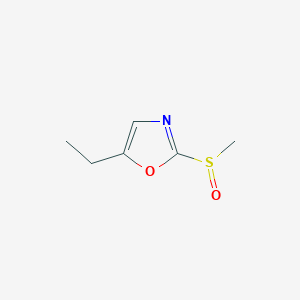
![Hexyl(dimethyl)[(trimethoxysilyl)methyl]phosphanium bromide](/img/structure/B14540142.png)
